molecular formula C23H18Br2O4S3 B12812856 S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate CAS No. 31377-95-4

S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate

Cat. No.: B12812856
CAS No.: 31377-95-4
M. Wt: 614.4 g/mol
InChI Key: MVCWXKQXAMOXOQ-UHFFFAOYSA-N
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Description

S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate is a complex organic compound characterized by the presence of bromophenyl groups, oxoethyl groups, and a sulfonothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate typically involves multiple steps. The initial step often includes the formation of the bromophenyl oxoethyl intermediate through a reaction between 4-bromobenzaldehyde and a suitable thiol reagent under controlled conditions. This intermediate is then reacted with 4-methylbenzenesulfonothioate in the presence of a catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted bromophenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its interactions with molecular targets suggest it could be developed into drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromophenyl and sulfonothioate groups. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

31377-95-4

Molecular Formula

C23H18Br2O4S3

Molecular Weight

614.4 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-2-(4-methylphenyl)sulfonylsulfanylethanone

InChI

InChI=1S/C23H18Br2O4S3/c1-15-2-12-20(13-3-15)32(28,29)31-23(22(27)17-6-10-19(25)11-7-17)30-14-21(26)16-4-8-18(24)9-5-16/h2-13,23H,14H2,1H3

InChI Key

MVCWXKQXAMOXOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SC(C(=O)C2=CC=C(C=C2)Br)SCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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